molecular formula C13H12N4OS B2605943 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 882220-22-6

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2605943
CAS No.: 882220-22-6
M. Wt: 272.33
InChI Key: AIVOSIFHEZWYMA-UHFFFAOYSA-N
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Description

N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]thiazol-2-yl group at position 1, a methyl group at position 3, and an acetamide moiety at position 4. This structure combines the pharmacophoric features of benzothiazole (known for antimicrobial and anticancer properties) and pyrazole (a scaffold with diverse bioactivity). The acetamide group enhances solubility and modulates electronic properties, making the compound a candidate for drug discovery .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-7-12(14-9(2)18)17(16-8)13-15-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVOSIFHEZWYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Compound 13 (N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide)

  • Structure : Lacks the benzo[d]thiazole moiety, with methyl groups at positions 1 and 3 of the pyrazole.
  • Synthesis : Prepared via acetylation of 1,3-dimethylpyrazol-5-amine with acetic anhydride (70% yield) .
  • Physicochemical Properties : Lower molecular weight (153.18 g/mol) and melting point (43–45°C) compared to the target compound, likely due to the absence of the bulky benzothiazole group.
  • Bioactivity: Not explicitly reported, but simpler pyrazole acetamides often serve as intermediates rather than bioactive agents .

Compound 14 (N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide)

  • Structure : Features an additional N-methylation on the acetamide.
  • Synthesis : Derived from Compound 13 via alkylation with CH₃I (46% yield), highlighting the challenge of introducing methyl groups on nitrogen .

Benzo[d]thiazole-Containing Acetamides

Compounds 47–50 (Ravindra et al., 2023)

  • Structures : Include benzo[d]thiazole-5-sulfonyl-piperazine-linked acetamides with varied aryl substituents.
  • Bioactivity :
    • Compounds 47 and 48: Strong activity against gram-positive bacteria (e.g., Staphylococcus aureus).
    • Compounds 49 and 50: Antifungal activity against Candida albicans .
  • However, the absence of a sulfonyl group may reduce potency .

Pyrazole-Benzothiazole Hybrids

Compound 41 (N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide)

  • Structure : Combines pyrazole, thiazole, and acetamide groups.

Pharmacological Potential

Antimicrobial Activity

  • Limitation : Unlike Ravindra’s derivatives, the target compound lacks a sulfonyl group, which is critical for piperazine-linked bioactivity.

Anti-Inflammatory and Anticancer Prospects

  • Chalcone-acetamide hybrids (e.g., Compounds 51–52) demonstrate anti-inflammatory and anticancer properties via α,β-unsaturated ketone interactions . The target compound’s rigid benzothiazole-pyrazole system may mimic these effects but requires validation.

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